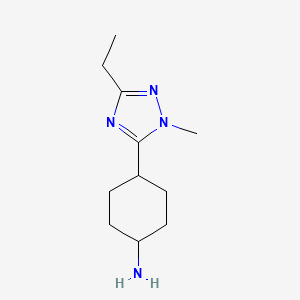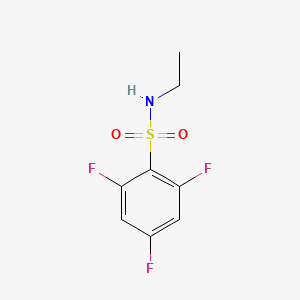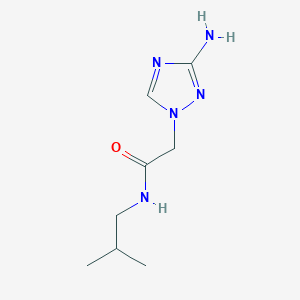
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is known for its unique chemical structure, which includes a benzene ring fused with a diazole ring, and it is often used in various scientific research applications due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an amino-substituted benzene derivative with a diazole precursor. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide in ethanol, which facilitates the formation of the benzodiazole ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the amino group, leading to different chemical properties.
7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an amino group, resulting in different reactivity and biological activity.
Uniqueness
The presence of the amino group in 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride makes it unique, as it allows for a wide range of chemical modifications and potential biological activities. This functional group enhances its reactivity and makes it a valuable compound for various research applications.
特性
分子式 |
C8H10ClN3O |
|---|---|
分子量 |
199.64 g/mol |
IUPAC名 |
4-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-5(9)3-2-4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H |
InChIキー |
VPCCTISOSCAIQO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2NC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

